molecular formula C6H6N2O2 B027923 2-Aminonicotinic acid CAS No. 5345-47-1

2-Aminonicotinic acid

Cat. No. B027923
CAS RN: 5345-47-1
M. Wt: 138.12 g/mol
InChI Key: KPIVDNYJNOPGBE-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

Solid 2-aminonicotinic acid (199 g, 1.44 mole) was added in portions over 4 hr to 1.0 M LiAlH4 in THF (3 L, 3 mole) with stirring under Argon. An ice-bath was applied to control the temperature below 30° C. After the addition was complete, the reaction was heated at reflux for 16 hr, then was cooled to 0° C. and carefully quenched by sequential addition of H2O (120 mL), 15% NaOH in H2O (120 mL), and H2O (350 mL). The resulting thick suspension was stirred for 1 hr, then was filtered through a pad of Celite®. The filter pad was rinsed with THF (1 L), and the filtrate was concentrated to dryness to give the title compound (156 g, 87%) as a pale yellow waxy solid: MS (ES) m/e 125.1 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ 7.84 (dd, 1 H), 7.37 (m, 1 H), 6.53 (dd, 1 H), 5.65 (br s, 2 H), 5.16 (t, 1 H), 4.34 (d, J=4.6 Hz, 2 H).
Quantity
199 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3].C1COCC1>>[NH2:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:7][CH:8]=[CH:9][N:10]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
199 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3 L
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under Argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An ice-bath was applied
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
carefully quenched by sequential addition of H2O (120 mL), 15% NaOH in H2O (120 mL), and H2O (350 mL)
STIRRING
Type
STIRRING
Details
The resulting thick suspension was stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite®
WASH
Type
WASH
Details
The filter pad was rinsed with THF (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.